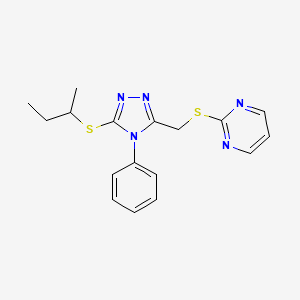

2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a sec-butylthio group and a triazole ring

Properties

IUPAC Name |

2-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5S2/c1-3-13(2)24-17-21-20-15(12-23-16-18-10-7-11-19-16)22(17)14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBYUUDYWQMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sec-butylthio group and the triazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of Sec-butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group.

Formation of Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sec-butylthiol, hydrazine derivatives, various solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antifungal Activity :

- Compounds with triazole structures are known for their antifungal properties. Preliminary studies indicate that this compound exhibits inhibitory effects against various fungal pathogens, making it a candidate for antifungal drug development. Triazoles interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.

-

Antimicrobial Properties :

- The presence of both the triazole and pyrimidine rings enhances the compound's ability to act against bacteria. Research has shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

-

Cancer Research :

- The compound's unique structure may allow it to interact with specific biological targets involved in cancer cell proliferation. Initial studies suggest it could inhibit certain kinases associated with tumor growth, warranting further investigation into its anticancer properties.

Agricultural Applications

-

Fungicides :

- Given its antifungal properties, this compound could be developed as a fungicide in agriculture. Its efficacy against plant pathogens could help manage crop diseases, thereby improving yield and sustainability in farming practices.

-

Plant Growth Regulators :

- The triazole moiety may also impart growth-regulating properties, potentially influencing plant metabolism and growth patterns. This aspect is particularly relevant in developing new agrochemicals that enhance crop resilience.

Material Sciences Applications

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Its unique chemical structure may provide cross-linking sites that improve the performance of polymers used in various applications.

-

Sensors :

- The electronic properties of this compound can be explored for use in sensor technology. Its ability to undergo redox reactions makes it suitable for developing sensors for environmental monitoring or biomedical applications.

Case Study 1: Antifungal Activity

A study conducted on various derivatives of triazole compounds demonstrated that modifications at the sulfur atom significantly enhanced antifungal efficacy against Candida species. The results indicated that the sec-butylthio group plays a crucial role in increasing the lipophilicity of the molecule, allowing better membrane penetration.

Case Study 2: Antimicrobial Properties

In vitro testing revealed that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential for therapeutic applications.

Case Study 3: Polymer Applications

Research on incorporating this compound into polyvinyl chloride (PVC) matrices showed improved tensile strength and thermal stability compared to pure PVC. This enhancement suggests applicability in developing advanced materials for construction and packaging industries .

Mechanism of Action

The mechanism of action of 2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2-(sec-butylthio)pyrimidine-5-carbaldehyde

- 2-(sec-butylthio)pyrimidine-4-carboxylic acid

- 2-(sec-butylthio)-4,6-dimethylpyrimidine

Uniqueness

2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to its specific combination of functional groups and ring structures

Biological Activity

The compound 2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine represents a unique class of triazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antifungal, and anticancer activities, supported by various research findings and case studies.

- Molecular Formula : C₁₅H₁₈N₄OS₂

- Molecular Weight : 334.5 g/mol

- CAS Number : 847400-02-6

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study on substituted 1,2,4-triazole derivatives demonstrated their effectiveness against various bacterial strains. The compound has shown promising results in inhibiting the growth of Candida tropicalis , a common fungal pathogen, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in several studies. A notable finding is the cytotoxic effect of triazole compounds on various cancer cell lines. For example, certain triazole derivatives have shown cytotoxicity against leukemia and solid tumor cell lines such as L1210 and CCRF-CEM .

| Study | Cell Line Tested | Activity | Result |

|---|---|---|---|

| L1210 | Cytotoxicity | Significant inhibition observed | |

| CCRF-CEM | Cytotoxicity | Effective against cancer cells |

The biological activity of this compound is likely attributed to its ability to interfere with cellular processes in pathogens and cancer cells. The presence of the sec-butylthio group enhances its lipophilicity, potentially improving membrane penetration and bioavailability.

Case Studies

- In Vivo Studies : In a study involving male Wistar rats, the metabolic pathways of similar triazole compounds were analyzed after administration. The findings suggested that these compounds undergo extensive metabolism, which could influence their pharmacological efficacy .

- In Vitro Screening : A series of synthesized thiazole derivatives were screened for antimicrobial activity. Most compounds exhibited moderate to excellent activity against tested bacterial strains, reinforcing the notion that structural modifications can significantly enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.